molecular formula C13H16O4 B8735727 benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)-

benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)-

Cat. No. B8735727
M. Wt: 236.26 g/mol
InChI Key: JIAQBCQTAFAXOV-UHFFFAOYSA-N
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Patent
US08492582B2

Procedure details

Pyridine (0.034 mL) and acetic anhydride (0.034 mL) were sequentially added to a methylene chloride (0.54 mL) solution of 5-tert-butylsalicylic acid (0.054 g), followed by stirring at room temperature for 2 hours. The solvent was evaporated under reduced pressure, and 1 mol/L hydrochloric acid and ethyl acetate were added to the residue. The organic layer was separated, washed with a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography [eluent: 100-90% chloroform/methanol] to obtain 0.049 g of 2-acetoxy-5-tert-butylbenzoic acid as a white solid.
Quantity
0.034 mL
Type
reactant
Reaction Step One
Quantity
0.034 mL
Type
reactant
Reaction Step One
Quantity
0.054 g
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[C:7](OC(=O)C)(=[O:9])[CH3:8].[C:14]([C:18]1[CH:26]=[C:22]([C:23]([OH:25])=[O:24])[C:21]([OH:27])=[CH:20][CH:19]=1)([CH3:17])([CH3:16])[CH3:15]>C(Cl)Cl>[C:7]([O:27][C:21]1[CH:20]=[CH:19][C:18]([C:14]([CH3:17])([CH3:15])[CH3:16])=[CH:26][C:22]=1[C:23]([OH:25])=[O:24])(=[O:9])[CH3:8]

Inputs

Step One
Name
Quantity
0.034 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.034 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.054 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
0.54 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, and 1 mol/L hydrochloric acid and ethyl acetate
ADDITION
Type
ADDITION
Details
were added to the residue
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography [eluent: 100-90% chloroform/methanol]

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)O)C=C(C=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.049 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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